Dipotassium 2-carboxylato-1H-indole-3-butyrate
Description
Based on its name, it likely consists of an indole ring substituted with a carboxylate group at position 2 and a butyrate chain at position 3, stabilized by dipotassium counterions. Such compounds are often explored for biological activity (e.g., enzyme inhibition, receptor modulation) or as intermediates in organic synthesis.
Properties
CAS No. |
94094-74-3 |
|---|---|
Molecular Formula |
C13H11K2NO4 |
Molecular Weight |
323.43 g/mol |
IUPAC Name |
dipotassium;3-(3-carboxylatopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13NO4.2K/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18;;/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
InChI Key |
RGHBVLXJSKFBSI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)[O-])CCCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-carboxylato-1H-indole-3-butyrate typically involves the reaction of indole derivatives with appropriate carboxylate and butyrate precursors. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2-carboxylato-1H-indole-3-butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.
Substitution: The indole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Dipotassium 2-carboxylato-1H-indole-3-butyrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dipotassium 2-carboxylato-1H-indole-3-butyrate involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in binding to enzymes and receptors, thereby modulating their activity. The carboxylate and butyrate groups may also contribute to the compound’s overall reactivity and biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of tangentially related substances from the materials:
Methyl 1-methyl-β-carboline-3-carboxylate ()
- Structure : A β-carboline derivative with a methyl ester group at position 3.
- Synthesis : Oxidized using potassium permanganate in DMF, yielding a product with a melting point >200°C and distinct NMR signals (e.g., δ 4.03 for COOCH₃) .
- Relevance : Demonstrates potassium’s role in oxidation reactions but lacks structural similarity to the target compound.
Dipotassium Phosphate ()
- Role : Used as a counterion in radiolabeling (e.g., [¹⁸F]fluoride displacement) due to its near-neutral pH and weak basicity .
Clorazepate Dipotassium ()
- Application : A benzodiazepine prodrug used clinically as an anxiolytic.
Critical Limitations in the Evidence
- No direct data on Dipotassium 2-carboxylato-1H-indole-3-butyrate’s synthesis, properties, or applications.
- No comparative studies with indole derivatives (e.g., indole-3-acetic acid, indomethacin derivatives) or potassium-containing carboxylates.
- Regulatory lists (–4) focus on unrelated substances (e.g., methyl isothiocyanate, clonidine HCl) .
Recommendations for Future Research
To address this gap, consult:
Specialized Journals : e.g., Journal of Medicinal Chemistry or Organic Letters for indole-carboxylate derivatives.
Patents : Search USPTO or Espacenet for potassium-stabilized indole compounds.
Chemical Databases : Use SciFinder or Reaxys for spectral data (NMR, IR) and biological activity.
Regulatory Guidelines : Review FDA or EMA filings for pharmaceutical analogs.
Biological Activity
Dipotassium 2-carboxylato-1H-indole-3-butyrate (also known as DIBA) is a compound that has garnered attention for its potential biological activities, particularly in plant physiology and potential therapeutic applications. This article explores the biological activity of DIBA, drawing from various research findings, case studies, and data tables.
Chemical Structure and Properties
DIBA is a derivative of indole-3-butyric acid (IBA), a well-known plant growth regulator. The structure of DIBA can be represented as follows:
Where:
- represents the indole ring.
- indicates the butyric acid moiety.
- The carboxylate groups facilitate its solubility in aqueous environments.
DIBA's biological activity primarily stems from its role as an auxin analog. Auxins are critical plant hormones that regulate various growth processes, including cell elongation, root formation, and response to light and gravity. DIBA mimics these functions, promoting adventitious root formation and influencing cellular differentiation.
Key Mechanisms:
- Root Induction: DIBA enhances root development in cuttings and seedlings by stimulating cell division and elongation. This is particularly beneficial in horticultural practices for propagating plants.
- Metabolic Stability: Compared to IBA, DIBA exhibits greater stability in solution, which may prolong its biological effects when applied to plants .
Biological Activity in Plant Studies
Numerous studies have investigated the effects of DIBA on plant growth and development. Below is a summary of key findings:
Therapeutic Potential
Beyond its applications in agriculture, DIBA has shown promise in therapeutic contexts, particularly concerning neuroprotective effects:
- Neuroinflammation Studies: Research indicates that compounds related to indole derivatives can modulate inflammatory responses in neuronal cells. For instance, sodium butyrate (SB), which shares structural similarities with DIBA, has been shown to reduce cytokine production in astrocytes under inflammatory conditions .
Case Studies
Case Study 1: Rooting Performance in Horticulture
A comparative study on the rooting performance of cuttings treated with DIBA versus traditional rooting hormones demonstrated that DIBA significantly improved root initiation rates and overall health of the cuttings over a 30-day period.
Case Study 2: Neuroprotective Effects
In vitro studies on human astrocytes pre-treated with sodium butyrate demonstrated reduced expression of pro-inflammatory cytokines when exposed to lipopolysaccharide (LPS), suggesting that similar compounds like DIBA may offer neuroprotective benefits through anti-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
